molecular formula C9H9ClN2O B1359875 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine CAS No. 1119449-48-7

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine

Cat. No.: B1359875
CAS No.: 1119449-48-7
M. Wt: 196.63 g/mol
InChI Key: RIIOXUOPBHEYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9ClN2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine typically involves the reaction of 7-chloro-1,3-benzoxazole with ethylenediamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or enhance antioxidant defenses by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
  • [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride
  • 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride

Uniqueness

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine is unique due to the presence of the chlorine atom at the 7-position of the benzoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives. The chlorine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIOXUOPBHEYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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